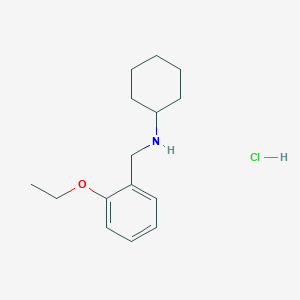![molecular formula C14H10N4O4 B5417332 6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)
6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, typically involves strategic functionalization and cyclization reactions. For instance, Kinoshita et al. (1992) explored the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, providing insights into the methodologies applicable for synthesizing such compounds through bromination and condensation reactions (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, affecting the compound's electronic and spatial configuration. Studies on the crystal structure of similar compounds have been conducted to understand the implications of such structural features on their chemical behavior and interactions (Artem’eva & Petrova, 2022).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, including cycloaddition, Michael-type reactions, and condensation, which are pivotal in diversifying their functional applications. Walsh and Wamhoff (1989) detailed the cycloaddition reactions of substituted 6-vinyl-2,4(1H,3H)-pyrimidinediones, underscoring the versatility of these compounds in synthesizing complex heterocycles (Walsh & Wamhoff, 1989).
Orientations Futures
The future research directions for this compound could be vast. Given the wide range of biological activities associated with indole derivatives, this compound could be studied for potential applications in various fields, including medicinal chemistry, pharmaceutical chemistry, and bioorganic chemistry .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
The diverse biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .
Action Environment
It is known that the synthesis and biological activity of indole derivatives can be influenced by various factors .
Propriétés
IUPAC Name |
6-[(Z)-2-(1H-indol-3-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13-12(18(21)22)11(16-14(20)17-13)6-5-8-7-15-10-4-2-1-3-9(8)10/h1-7,15H,(H2,16,17,19,20)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBAUSTLGTEJW-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyridazine](/img/structure/B5417254.png)

![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5417260.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5417267.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417276.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417284.png)
![2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide](/img/structure/B5417287.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5417291.png)
![2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5417296.png)

![(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol](/img/structure/B5417306.png)
![N-(3-hydroxy-1-adamantyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5417311.png)
![4-iodo-N'-[(2-phenoxypropanoyl)oxy]benzenecarboximidamide](/img/structure/B5417327.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)